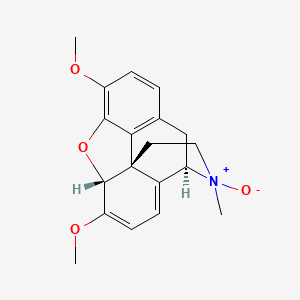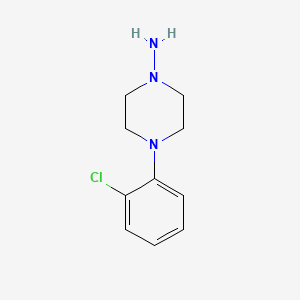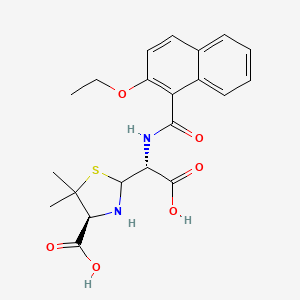![molecular formula C15H20O B13411217 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenyl group substituted with a 1,2-dimethylpropyl group and a propenal group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 1,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenal group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Wittig reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid.
Reduction: 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal: Similar structure but with a different substitution pattern on the phenyl ring.
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenoic acid: Oxidized form of the compound.
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenol: Reduced form of the compound.
Uniqueness
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal is unique due to its specific substitution pattern and the presence of both an aldehyde and a phenyl group
属性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
(E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+ |
InChI 键 |
FKVJNMAXRFFESJ-FMIVXFBMSA-N |
手性 SMILES |
CC(C)C(C)C1=CC=C(C=C1)/C=C(\C)/C=O |
规范 SMILES |
CC(C)C(C)C1=CC=C(C=C1)C=C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)




![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)


![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)

![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)


